2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-
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Overview
Description
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is a synthetic organic compound with the molecular formula C13H13NO2. It is known for its unique structure, which includes a conjugated triene system and a hydroxamic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- typically involves the condensation of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The conjugated triene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of histone deacetylase (HDAC), which is relevant in cancer research.
Medicine: Explored for its anticancer properties due to its ability to inhibit HDAC.
Mechanism of Action
The mechanism of action of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression, leading to the suppression of cancer cell growth. The conjugated triene system and hydroxamic acid group play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E,6E)-7-Phenylhepta-2,4,6-trienoic acid
- (2E,4E,6E)-7-Phenylhepta-2,4,6-trienehydroxamic acid
Uniqueness
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is unique due to its combination of a conjugated triene system and a hydroxamic acid functional group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
CAS No. |
463329-07-9 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |
InChI |
InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |
InChI Key |
DBBYYRWVNDQECM-CDWOPPGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
Origin of Product |
United States |
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